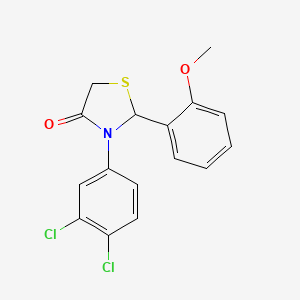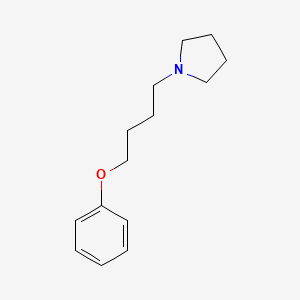![molecular formula C17H16N4O B5182855 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as PPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. This compound has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments is its unique chemical structure and pharmacological properties, which make it a promising candidate for drug development. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
PPM can be synthesized using various methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Biginelli reaction. The Pictet-Spengler reaction is the most commonly used method for the synthesis of 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. In this method, an aromatic aldehyde and an amino acid are reacted together to form an imine intermediate, which is then cyclized to form the final product.
Aplicaciones Científicas De Investigación
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
6-phenyl-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-16-14-12-18-17(20-9-4-5-10-20)19-15(14)8-11-21(16)13-6-2-1-3-7-13/h1-3,6-8,11-12H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHZXKAFMCBHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
![1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5182779.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5182787.png)
![1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol](/img/structure/B5182792.png)
![N-(3-chlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5182800.png)
![12-(2,5-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5182801.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B5182830.png)

![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)
![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)
